molecular formula C₁₀H₁₄O₄ B125574 (1S)-(-)-Camphanic acid CAS No. 13429-83-9

(1S)-(-)-Camphanic acid

Cat. No. B125574
CAS RN: 13429-83-9
M. Wt: 198.22 g/mol
InChI Key: KPWKPGFLZGMMFX-UHFFFAOYSA-N
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Description

(1S)-(-)-Camphanic acid is a chiral compound that has been the subject of various studies due to its utility in the field of organic chemistry, particularly in enantiomer separation and as a building block for complex molecules. The compound's vibrational absorption and circular dichroism (VCD) spectra have been analyzed in different concentrations, revealing details about its conformation and behavior in solution . Additionally, it has been used to create ligands for transition-metal catalysis, demonstrating its versatility in synthetic applications . The acid has also been involved in selective fluorination reactions, leading to the production of new fluorinated derivatives with potential applications .

Synthesis Analysis

The synthesis of derivatives of (1S)-(-)-camphanic acid involves various chemical reactions. For instance, the esterification of lithium 2'-phosphanylbiphenyl-2-olates with (1S)-camphanoyl chloride leads to the formation of camphanoyloxy-biphenylphosphanes, which are useful in asymmetric catalysis . Another example is the treatment of (1S)-(-)-camphanic acid with sulfur tetrafluoride, which results in the formation of several fluorinated products, showcasing the reactivity of the acid in the presence of fluorinating agents .

Molecular Structure Analysis

The molecular structure of (1S)-(-)-camphanic acid and its derivatives has been elucidated using various techniques, including X-ray crystallography. The crystal structure of a particular ester derivative of (1S)-(-)-camphanic acid was determined to establish the relative and absolute configurations of the compound . This structural information is crucial for understanding the reactivity and properties of the acid and its derivatives.

Chemical Reactions Analysis

(1S)-(-)-Camphanic acid participates in a range of chemical reactions. Its ability to undergo selective fluorination with sulfur tetrafluoride to yield fluorinated camphor derivatives is one example of its chemical versatility . The acid's chloride derivative is also used for the resolution of hydroxyl-functional asymmetric phosphanes, highlighting its role in enantiomer separation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S)-(-)-camphanic acid are influenced by its molecular structure. The intramolecular hydrogen bonding between the hydroxyl and lactone groups in dilute solutions and the intermolecular hydrogen bonding in concentrated solutions affect its vibrational absorption and circular dichroism spectra . These properties are essential for understanding the behavior of the acid in various environments and for its application in synthesis and catalysis.

Scientific Research Applications

Vibrational Absorption and Circular Dichroism Studies

(Buffeteau et al., 2007) conducted studies on the vibrational absorption and circular dichroism (VCD) spectra of (-)-(1S,3R)-camphanic acid. They compared experimental spectra with density functional theory (DFT) absorption and VCD spectra, revealing insights into the acid's conformation and configuration in solution.

Derivatization Reagent for Stereoisomeric Separation

Camphanic acid chloride, closely related to (1S)-(-)-camphanic acid, is highlighted by (Licea-Perez et al., 2015) as an efficient chiral derivatization reagent. This property facilitates the separation of racemic drugs and stereoisomeric metabolites in biological matrices, enhancing drug metabolism and pharmacokinetic applications.

Self-Motion on Water with Surfactants

Research by (Nakata et al., 2006) investigates the self-motion of a camphanic acid disk on water, influenced by the presence of neutral surfactants like Triton X-100. This study provides insights into the interfacial behavior and motion dynamics of camphanic acid in different aqueous environments.

Structural Analysis and Crystallography

The synthesis and crystal structure of various camphanic acid derivatives, such as camphanic acid esters, have been explored. For example, (Zelder et al., 2001) describe the synthesis and X-ray diffraction analysis of a camphanic acid cyclo­decynyl ester, contributing to the understanding of its molecular structure and potential applications.

Chiral Ligand Transformation and Framework Structures

(Zhang & Bu, 2008) discuss how the transformation of (S)-camphanic acid leads to the creation of new enantiopure unsaturated dicarboxylates. These compounds can form homochiral framework structures, demonstrating the acid's role in facilitating novel structural chemistry.

Resolution of Stereoisomers

The ability of (1S)-(-)-camphanic acid to resolve stereoisomers is a recurring theme in scientific research. For instance, (Lupi et al., 2022) utilized (1S)-(−)-camphanic acid for the efficient chemical resolution of racemic hydroxy substituted dithia-aza[4]helicenes.

Enantioseparation and Catalysis

The utility of (1S)-camphanic acid in enantioseparation and catalysis is demonstrated by (Brunner et al., 2001). They synthesized enantiomerically pure 2-pyridinyl-α-ethanols via diastereomeric camphanic esters, showcasing the acid's role in synthesizing chiral ligands.

Pharmaceutical Applications

In pharmaceutical research, (Jiang & Zhao, 2004) utilized (1S)-(-)-camphanic acid for the resolution of diastereomeric esters of a specific compound, contributing to the creation of enantiomerically pure pharmaceuticals.

Flavonoid Stereochemistry

(Philbin & Schwartz, 2007) developed a method using (1S)-(-)-camphanic acid for resolving the diastereomeric esters of flavanones. This highlights the acid's importance in studying the stereochemistry of biologically active flavonoids.

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and reactivity. It also includes necessary safety precautions for handling, storage, and disposal .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKPGFLZGMMFX-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-(-)-Camphanic acid

CAS RN

13429-83-9
Record name (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13429-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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